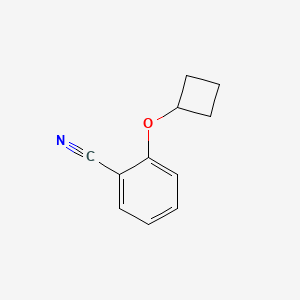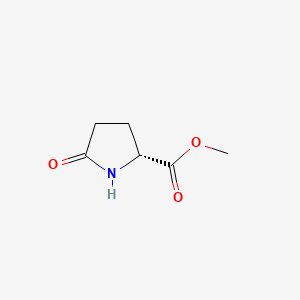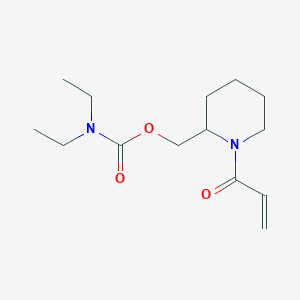![molecular formula C11H17Cl2N5O B2625751 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride CAS No. 2241138-34-9](/img/structure/B2625751.png)
7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperazine ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the formation of the piperazine ring. Key reagents include pyrimidine derivatives and piperazine derivatives, which undergo cyclization and substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Halogenation and alkylation reactions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine and piperazine derivatives, such as:
- 1-(2-Pyrimidyl)piperazine
- 2-Aminopyrimidine
- ®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide .
Uniqueness
What sets 7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride apart is its unique structure, which combines the pharmacophoric features of both pyrimidine and piperazine rings. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more versatile therapeutic applications .
Propriétés
IUPAC Name |
7-amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O.2ClH/c12-9-6-8-7-15(4-5-16(8)10(9)17)11-13-2-1-3-14-11;;/h1-3,8-9H,4-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUAYFUJAOALRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(C2=O)N)CN1C3=NC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)
![5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)

![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)
![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)

